

# An In-depth Technical Guide to 3-Aminobenzamide and its Chloroacetylated Derivatives

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## Compound of Interest

Compound Name: 3-(2-Chloroacetyl)benzamide

Cat. No.: B15046765

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Disclaimer: Initial searches for a specific CAS number for "**3-(2-Chloroacetyl)benzamide**" did not yield a conclusive result, suggesting it may not be a widely cataloged compound. This guide will focus on the well-characterized and structurally related compound, 3-Aminobenzamide (CAS No: 3544-24-9). Information regarding the chloroacetylation of this compound is provided to address the initial query.

## Introduction

3-Aminobenzamide is a versatile chemical compound with significant applications in biomedical research, particularly in the field of oncology and cellular biology.<sup>[1][2][3]</sup> It is widely recognized as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and cell death pathways.<sup>[2][4]</sup> Its structural backbone is a common scaffold for the synthesis of more complex molecules, including chloroacetylated derivatives, which are of interest in drug development due to their reactive nature, allowing for covalent modification of biological targets. This guide provides a comprehensive overview of 3-Aminobenzamide, its properties, safety, and relevant experimental protocols, including its chloroacetylation.

## Chemical Identification and Properties

The following tables summarize the key identification and physicochemical properties of 3-Aminobenzamide.

Table 1: Compound Identification[1][2][3][5]

Identifier	Value
Chemical Name	3-Aminobenzamide
Synonyms	m-Aminobenzamide, 3-(Aminocarbonyl)aniline
CAS Number	3544-24-9
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	136.15 g/mol
InChI Key	GSCPDZHWVNUUFI-UHFFFAOYSA-N
SMILES	<chem>NC(=O)c1cccc(N)c1</chem>

Table 2: Physicochemical Properties[1][2]

Property	Value
Appearance	White to off-white powder
Melting Point	115-116 °C
Boiling Point	329 °C
Solubility	Soluble in water (may require gentle heating), ethanol (50 mg/mL), and DMSO (27 mg/mL).[1][6]
logP	-0.33

## Safety and Handling

3-Aminobenzamide is considered a hazardous substance and should be handled with appropriate personal protective equipment. The GHS hazard classifications are summarized below.

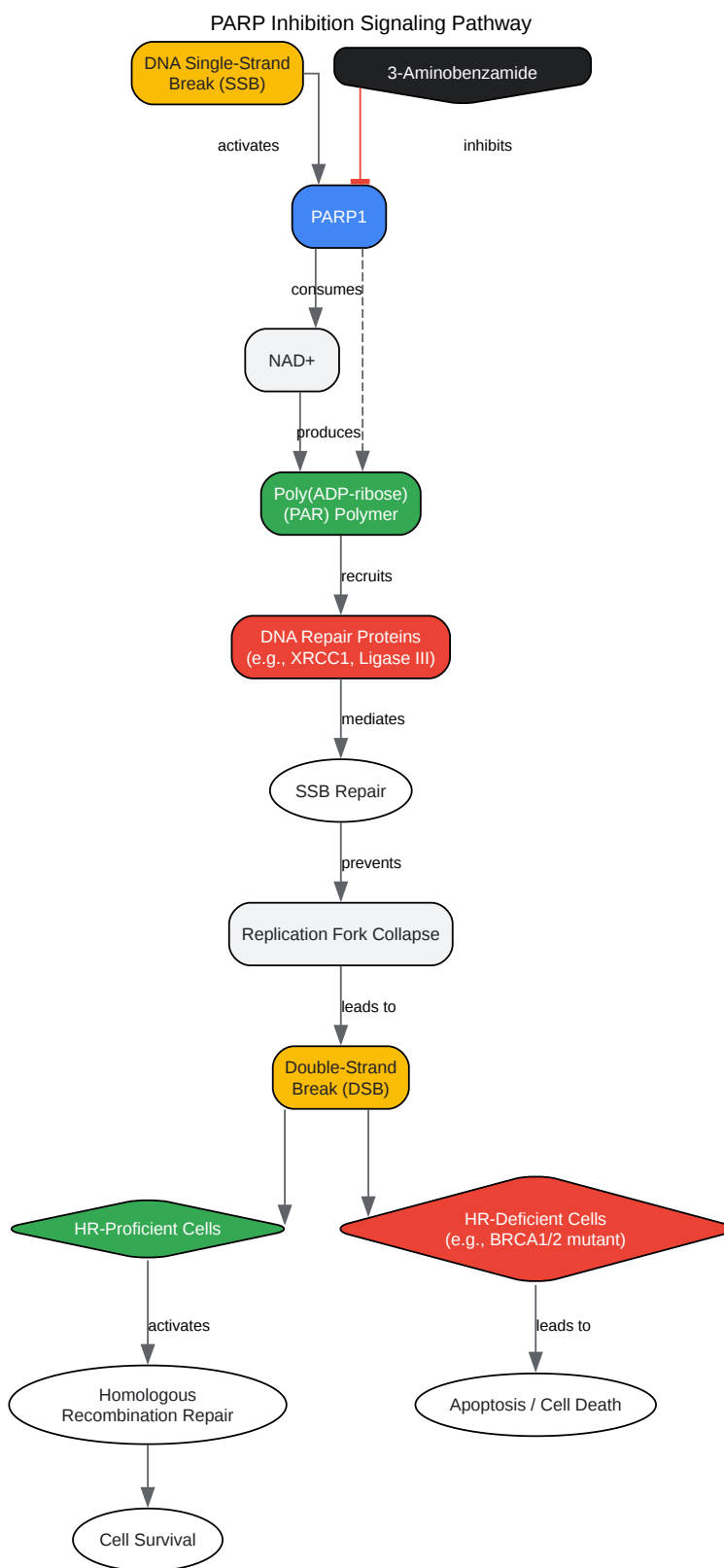
Table 3: GHS Hazard Information[2][7][8]

Hazard Class	Hazard Statement
Acute toxicity, Oral	H302: Harmful if swallowed
Skin corrosion/irritation	H315: Causes skin irritation
Serious eye damage/eye irritation	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure	H335: May cause respiratory irritation
Germ cell mutagenicity	H341: Suspected of causing genetic defects

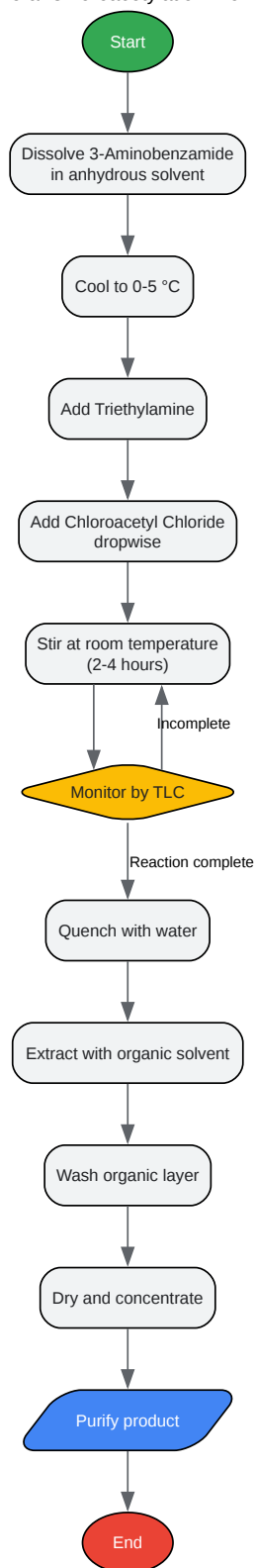
Personal Protective Equipment (PPE): Dust mask (type N95), eye shields, and gloves.[9]

## Role in Signaling Pathways: PARP Inhibition

3-Aminobenzamide's primary mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP).[2][4] PARP enzymes are activated by DNA damage and play a critical role in the repair of single-strand breaks (SSBs).[10][11] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[10] These unresolved DSBs are lethal to the cancer cells, a concept known as synthetic lethality.[10][11]



## General Chloroacetylation Workflow

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